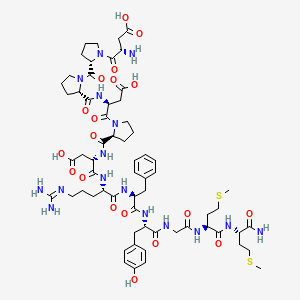

Hylambatin

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H90N16O19S2/c1-99-26-20-38(52(65)88)71-55(91)40(21-27-100-2)70-48(81)33-69-53(89)41(29-35-16-18-36(80)19-17-35)73-56(92)42(28-34-10-4-3-5-11-34)74-54(90)39(12-6-22-68-63(66)67)72-57(93)43(31-50(84)85)75-58(94)45-13-7-23-77(45)61(97)44(32-51(86)87)76-59(95)46-14-8-24-78(46)62(98)47-15-9-25-79(47)60(96)37(64)30-49(82)83/h3-5,10-11,16-19,37-47,80H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,88)(H,69,89)(H,70,81)(H,71,91)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,76,95)(H,82,83)(H,84,85)(H,86,87)(H4,66,67,68)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXWEKGZQZOOJV-DNCDJHDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H90N16O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230777 | |

| Record name | Hylambatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80890-46-6 | |

| Record name | Hylambatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hylambatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hylambatin: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Hylambatin, a dodecapeptide originally isolated from the skin of the African frog, Hylambates maculatus, is a member of the tachykinin family of neuropeptides. These peptides are characterized by a common C-terminal sequence and exert a wide range of biological effects through their interaction with specific G protein-coupled receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, signaling cascade, and physiological consequences. The information presented is supported by experimental evidence and methodologies relevant to researchers in pharmacology and drug development.

Receptor Binding and Selectivity

This compound, as a tachykinin-like peptide, exerts its effects by binding to neurokinin (NK) receptors, a class of G protein-coupled receptors (GPCRs). There are three main subtypes of NK receptors: NK1, NK2, and NK3. While comprehensive quantitative data on the binding affinity of this compound to each receptor subtype is limited in publicly available literature, its physiological effects, particularly the contraction of smooth muscle in tissues like the guinea-pig ileum, suggest activity at NK1 and/or NK2 receptors, which are known to be expressed in this tissue.

Structure-activity relationship studies of this compound and its fragments have shown that the C-terminal octapeptide sequence is crucial for its contractile activity in the guinea-pig ileum, a characteristic shared with other tachykinins.[1]

Signaling Pathway

Upon binding to its cognate neurokinin receptor, this compound initiates a cascade of intracellular events typical for tachykinin receptor activation. The primary signaling pathway involves the coupling to and activation of the Gq/11 family of G proteins.

The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), a membrane-bound enzyme. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of this compound, such as smooth muscle contraction.

Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Physiological Effects

The activation of neurokinin receptors by this compound leads to distinct physiological responses, primarily investigated in the contexts of smooth muscle contraction and hormone secretion.

Smooth Muscle Contraction

A well-documented effect of this compound is its ability to induce contraction of smooth muscle, particularly in the gastrointestinal tract. Studies on the isolated guinea-pig ileum have demonstrated that this compound causes dose-dependent contractions.[1] This effect is a direct consequence of the signaling pathway described above, where the increase in intracellular calcium in smooth muscle cells triggers the activation of the contractile machinery.

Insulin and Glucose Regulation

In addition to its effects on smooth muscle, this compound has been shown to influence glucose homeostasis. Intravenous administration of this compound in rats leads to a significant increase in both plasma glucose and insulin levels, while glucagon secretion remains unaffected. This suggests a potential role for this compound or similar endogenous peptides in the regulation of carbohydrate metabolism.

Quantitative Data

Currently, there is a lack of comprehensive publicly available quantitative data regarding the binding affinities (Kd) and potencies (EC50/IC50) of this compound for the different neurokinin receptor subtypes. The available studies focus more on the qualitative physiological effects.

| Parameter | Value | Species/Tissue | Reference |

| Contractile Activity | Active | Guinea-pig ileum | [1] |

| Effect on Plasma Glucose | Increased | Rat | |

| Effect on Plasma Insulin | Increased | Rat | |

| Effect on Plasma Glucagon | No effect | Rat |

Experimental Protocols

The study of this compound's mechanism of action employs standard pharmacological and physiological techniques. Below are detailed methodologies for key experiments cited.

Guinea-Pig Ileum Bioassay for Contractile Activity

This classic bioassay is used to assess the contractile effect of substances on smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The longitudinal muscle is carefully stripped from the underlying circular muscle and mucosa.

-

Organ Bath Setup: The isolated ileum strip is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being changed every 15 minutes.

-

Drug Administration: this compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contractions are recorded.

-

Data Analysis: The magnitude of the contraction is measured and can be expressed as a percentage of the maximal contraction induced by a standard agonist like acetylcholine or histamine. Dose-response curves can be constructed to determine the EC50 value of this compound.

In Vivo Study of Insulin and Glucagon Secretion

This protocol describes how to assess the in vivo effects of this compound on pancreatic hormone secretion in a rat model.

Methodology:

-

Animal Preparation: Male rats are anesthetized, and a catheter is inserted into a jugular vein for intravenous administration of this compound and for blood sampling.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is injected intravenously at various doses. A control group receives only the vehicle.

-

Blood Sampling: Blood samples are collected at specific time points before and after the injection of this compound.

-

Hormone and Glucose Measurement: Plasma is separated from the blood samples. Plasma glucose levels are measured using a glucose analyzer. Plasma insulin and glucagon concentrations are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The changes in plasma glucose, insulin, and glucagon levels in the this compound-treated group are compared to the control group using appropriate statistical methods.

Conclusion and Future Directions

This compound is a tachykinin-like peptide that primarily acts through neurokinin receptors, likely NK1 and/or NK2, to induce physiological effects such as smooth muscle contraction and insulin secretion. Its mechanism of action follows the canonical Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium.

Further research is required to fully elucidate the receptor selectivity profile of this compound with quantitative binding and functional assays for each of the NK receptor subtypes. A more detailed understanding of its structure-activity relationships could pave the way for the design of novel, selective ligands targeting the tachykinin system for therapeutic purposes. The observed effects on glucose and insulin regulation also warrant further investigation to explore its potential role in metabolic diseases.

References

The Hylambatin Peptide: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin is a structurally distinct tachykinin peptide, first identified in the skin secretions of the African frog, Kassina maculata. Its unique C-terminal dipeptide, methionyl-methionine-amide, sets it apart from other members of the tachykinin family. This peptide has demonstrated notable biological activity, specifically influencing glucose homeostasis by stimulating the release of insulin without a corresponding increase in glucagon secretion. This technical guide provides a comprehensive overview of the discovery, origin, and known biological functions of this compound. It details the probable experimental protocols for its isolation and characterization and outlines the inferred signaling pathway responsible for its insulinotropic effects. The information presented herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, endocrinology, and drug development.

Discovery and Origin

This compound was first isolated from the skin secretions of the African hyperoliid frog, Kassina maculata. Amphibian skin is a well-established source of a diverse array of bioactive peptides, which often play a role in the animal's defense mechanisms. The discovery of this compound added a novel member to the tachykinin family of peptides.

Table 1: this compound Peptide Profile

| Characteristic | Description |

| Name | This compound |

| Source Organism | Kassina maculata (African hyperoliid frog) |

| Peptide Family | Tachykinin |

| Amino Acid Sequence | Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH₂ |

| Molecular Formula | C₆₃H₉₀N₁₆O₁₉S₂ |

| CAS Number | 80890-46-6 |

| Key Structural Feature | C-terminal Methionyl-Methionine-amide |

Biological Activity

The primary characterized biological activity of this compound relates to its effects on glucose metabolism. In vivo studies conducted in rats have shown that intravenous administration of this compound leads to a significant increase in both plasma glucose and plasma insulin levels[1]. Notably, this effect is not accompanied by a change in plasma glucagon concentrations[1]. This selective insulinotropic action distinguishes this compound from other tachykinins like kassinin and substance P[1].

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Effect of this compound Administration | Reference |

| Plasma Glucose | Significantly Increased | [1] |

| Plasma Insulin | Significantly Increased | [1] |

| Plasma Glucagon | No Significant Change |

Experimental Protocols

The following sections describe the likely experimental methodologies employed in the discovery and initial characterization of this compound, based on standard practices for peptide research.

Peptide Isolation and Purification from Amphibian Skin Secretion

The isolation of this compound from the skin secretions of Kassina maculata would have likely followed a multi-step purification process.

Methodology:

-

Collection of Skin Secretions: Mild electrical stimulation of the dorsal skin surface of the frog is a common and humane method to induce the release of granular gland contents. The secretions are then collected by rinsing the skin with deionized water into a chilled container.

-

Lyophilization: The collected secretions are lyophilized (freeze-dried) to remove water and preserve the peptide content.

-

Initial Extraction and Fractionation: The lyophilized material is reconstituted in an appropriate buffer and subjected to initial fractionation using solid-phase extraction (e.g., Sep-Pak C18 cartridges) to separate the peptide components from other molecules.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fractions are then purified by RP-HPLC. This technique separates peptides based on their hydrophobicity. A typical protocol would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides.

-

Detection: Eluting peptides are detected by their absorbance at 214 nm and 280 nm. Fractions corresponding to individual peaks are collected.

-

-

Further Purification: Collected fractions may require further rounds of RP-HPLC with different column chemistries (e.g., C4 or phenyl) or different ion-pairing agents to achieve homogeneity.

Peptide Sequencing

The amino acid sequence of the purified this compound was likely determined using Edman degradation.

Methodology:

-

N-terminal Derivatization: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the N-terminal amino acid.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid.

-

Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to subsequent cycles of Edman degradation until the entire sequence is determined.

-

C-terminal Amidation: The C-terminal amide was likely inferred from the discrepancy between the measured molecular mass (by mass spectrometry) and the theoretical mass of the free-acid form of the sequenced peptide.

In Vivo Pharmacological Assays

The effects of this compound on plasma glucose, insulin, and glucagon were assessed in a rat model.

Methodology:

-

Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) would be used. The animals would be fasted prior to the experiment to establish baseline glucose and hormone levels.

-

This compound Administration: Synthetic this compound, dissolved in a sterile saline solution, would be administered intravenously (i.v.) at various doses. A control group would receive a vehicle injection.

-

Blood Sampling: Blood samples would be collected at specific time points after this compound administration (e.g., 10 and 30 minutes).

-

Hormone and Glucose Measurement:

-

Plasma Glucose: Measured using a standard glucose oxidase method.

-

Plasma Insulin and Glucagon: Measured by radioimmunoassay (RIA). RIA is a highly sensitive technique that uses antibodies to specifically bind to the hormone of interest. A radiolabeled version of the hormone competes with the unlabeled hormone in the sample for antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the hormone in the sample.

-

Signaling Pathway

As a member of the tachykinin family, this compound is presumed to exert its effects through a G protein-coupled receptor (GPCR). While the specific tachykinin receptor subtype (NK₁, NK₂, or NK₃) that mediates the insulinotropic effects of this compound has not been definitively identified, the general signaling cascade for tachykinin receptors is well-established.

Inferred Signaling Pathway for this compound-Induced Insulin Secretion:

-

Receptor Binding: this compound binds to a specific tachykinin receptor on the surface of pancreatic β-cells.

-

G Protein Activation: This binding activates a Gq/11 G protein.

-

Phospholipase C Activation: The activated G protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Insulin Granule Exocytosis: The rise in intracellular Ca²⁺ is a primary trigger for the fusion of insulin-containing secretory granules with the β-cell plasma membrane, resulting in the secretion of insulin into the bloodstream.

Conclusion and Future Directions

This compound represents a unique member of the tachykinin peptide family with intriguing insulin-releasing properties. Its discovery highlights the rich biodiversity of amphibian skin secretions as a source of novel therapeutic leads. Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Pharmacological Characterization: Determination of the binding affinities of this compound for the NK₁, NK₂, and NK₃ receptors to establish its receptor selectivity profile. In vitro studies using pancreatic islet preparations would be valuable to determine the EC₅₀ for insulin release.

-

Mechanism of Action: Direct experimental validation of the inferred signaling pathway in pancreatic β-cells is necessary. This could involve measuring IP₃ accumulation, intracellular calcium mobilization, and PKC activation in response to this compound.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could identify the key amino acid residues responsible for its insulinotropic activity and receptor selectivity.

-

Therapeutic Potential: Given its ability to stimulate insulin secretion, this compound or its analogs could be investigated as potential therapeutic agents for the treatment of type 2 diabetes.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into this fascinating and potentially valuable peptide.

References

Hylambatin: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin is a dodecapeptide originally isolated from the skin of the African frog, Hylambates maculatus. As a member of the tachykinin family of neuropeptides, it exhibits a unique structural feature and demonstrates notable biological activity, particularly in the regulation of glucose and insulin levels. This technical guide provides a comprehensive overview of the structure, amino acid sequence, and physicochemical properties of this compound. It details established experimental protocols for its chemical synthesis, purification, and characterization. Furthermore, this guide elucidates the known biological effects of this compound and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Structure and Physicochemical Properties

This compound is a dodecapeptide with a C-terminal amidation, a common feature among many bioactive peptides. Its primary structure is characterized by the presence of two proline residues and a unique C-terminal dipeptide, methionyl-methionine, which distinguishes it from other tachykinins that typically possess a -Gly-Leu-Met-NH2 C-terminal sequence[1][2].

Amino Acid Sequence and Chemical Formula

The amino acid sequence and key chemical properties of this compound are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH₂ |

| One-Letter Code | DPPDPDRFYGMM-NH₂ |

| Molecular Formula | C₆₃H₉₀N₁₆O₁₉S₂[1] |

| CAS Number | 80890-46-6[1] |

Experimental Protocols

This section outlines the standard methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of this compound. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

Protocol:

-

Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Met, Gly, Tyr, Phe, Arg, Asp, Pro, Asp, Pro, Pro, Asp).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove the cleavage cocktail and scavengers.

-

Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: Utilize a C18 stationary phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Purify the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

Characterization

The molecular weight of the purified this compound is confirmed using mass spectrometry.

Protocol (MALDI-TOF):

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture of acetonitrile and water with 0.1% TFA.

-

Sample Preparation: Mix the purified this compound solution with the matrix solution on a MALDI target plate.

-

Analysis: Allow the mixture to co-crystallize and analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode to obtain the [M+H]⁺ ion.

The amino acid sequence of the purified peptide is confirmed by Edman degradation.

Protocol:

-

Coupling: The N-terminal amino acid of this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.

-

Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the entire amino acid sequence.

Biological Activity and Signaling Pathway

This compound, as a tachykinin, is known to exert its effects through interaction with tachykinin receptors (NK1, NK2, and NK3), which are G-protein coupled receptors (GPCRs).

Effects on Glucose and Insulin Secretion

In vivo studies in rats have demonstrated that intravenous administration of this compound leads to a significant increase in both plasma glucose and insulin levels. The secretion of glucagon was reported to be unaffected[2].

| Biological Effect | Observation | Species |

| Plasma Glucose | Significant increase | Rat |

| Plasma Insulin | Significant increase | Rat |

| Plasma Glucagon | No significant effect | Rat |

Signaling Pathway

Tachykinin receptors, the putative targets of this compound, are coupled to Gq/11 proteins. The binding of a tachykinin ligand, such as this compound, to its receptor initiates a signaling cascade.

Workflow for Investigating this compound's Signaling Pathway:

Experimental workflow for characterizing this compound's receptor interaction.

Upon receptor activation, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.

General signaling pathway of tachykinin receptors.

Conclusion

This compound presents an interesting subject for further research due to its distinct C-terminal structure and its demonstrated effects on glucose metabolism. The protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, enabling more detailed investigations into its pharmacology and therapeutic potential. Future studies should focus on determining its specific receptor binding affinities and elucidating the precise downstream cellular effects to fully understand its mechanism of action.

References

Hylambatin's Role in Regulating Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a unique member of the tachykinin family of neuropeptides, has demonstrated a significant stimulatory effect on insulin secretion. This technical guide provides an in-depth analysis of the current understanding of this compound's role in regulating insulin release. It summarizes the key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its effects, and proposes a putative signaling pathway for its action on pancreatic β-cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs for metabolic disorders.

Introduction

This compound is a naturally occurring tachykinin peptide, distinguished by a unique C-terminal methionyl-methionine residue[1]. Tachykinins are a family of neuropeptides that share a common C-terminal sequence and are known to exert a wide range of biological effects. Early research into this compound identified its potent secretagogue activity on pancreatic β-cells, leading to a significant increase in plasma insulin levels[1]. This finding has positioned this compound as a molecule of interest for further investigation into its potential as a modulator of glucose homeostasis. This guide will delve into the experimental evidence, methodologies, and proposed mechanisms underlying this compound's insulinotropic effects.

Quantitative Data on this compound-Induced Insulin Secretion

A pivotal study by Güllner et al. (1984) first elucidated the effects of this compound on glucoregulatory hormones in a rat model. The study demonstrated a significant, dose-dependent increase in both plasma glucose and plasma insulin following intravenous administration of this compound. Notably, the secretion of glucagon was not affected[1].

Table 1: Effect of Intravenous this compound on Plasma Insulin and Glucose in Rats

| Treatment Group | Dose of this compound | Time Post-Injection | Change in Plasma Insulin | Change in Plasma Glucose |

| Control | Saline | 10 and 30 min | No significant change | No significant change |

| This compound | Graded Doses | 10 and 30 min | Significant Increase | Significant Increase |

Data derived from Güllner et al., 1984. "Significant Increase" indicates a statistically significant elevation compared to the control group.

Experimental Protocols

To facilitate further research into this compound's effects on insulin secretion, this section provides a detailed, generalized methodology based on standard practices for in vivo and in vitro studies.

In Vivo Animal Studies

This protocol outlines the key steps for assessing the effect of this compound on insulin secretion in a rat model, based on the methodology described by Güllner et al. (1984)[1].

Objective: To determine the dose-response relationship of intravenously administered this compound on plasma insulin and glucose concentrations in rats.

Materials:

-

Male Fischer 344 rats (or other suitable strain)

-

This compound peptide

-

Sterile saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., pentobarbital)

-

Blood collection tubes (containing EDTA and aprotinin)

-

Centrifuge

-

Insulin and glucose assay kits (e.g., ELISA, RIA)

Procedure:

-

Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast the animals overnight prior to the experiment with free access to water.

-

This compound Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to achieve the desired graded doses.

-

Anesthesia and Catheterization: Anesthetize the rats. If required for frequent blood sampling, surgically implant a catheter into the jugular vein for this compound administration and the carotid artery for blood collection.

-

This compound Administration: Administer the graded doses of this compound or saline (vehicle control) via intravenous injection.

-

Blood Sampling: Collect blood samples at baseline (pre-injection) and at specified time points post-injection (e.g., 10 and 30 minutes).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Biochemical Analysis: Measure plasma insulin and glucose concentrations using validated assay kits.

Experimental Workflow Diagram:

Proposed Signaling Pathway for this compound-Induced Insulin Secretion

As a member of the tachykinin family, this compound is presumed to exert its effects through interaction with tachykinin receptors (NK receptors) present on pancreatic β-cells. The binding of this compound to these G-protein coupled receptors (GPCRs) would likely initiate a downstream signaling cascade leading to insulin exocytosis. A plausible pathway involves the activation of Phospholipase C (PLC).

Proposed Pathway:

-

Receptor Binding: this compound binds to a specific tachykinin receptor (e.g., NK1R, NK2R, or NK3R) on the surface of the pancreatic β-cell.

-

G-Protein Activation: This binding activates a Gq/11 G-protein.

-

PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

-

Insulin Granule Exocytosis: The increase in intracellular Ca2+ concentration and the activation of PKC are key triggers for the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.

Signaling Pathway Diagram:

References

Hylambatin and its Impact on Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a structurally distinct member of the tachykinin family of neuropeptides, has demonstrated a potential role in the regulation of carbohydrate metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose homeostasis, with a focus on its impact on insulin secretion. Due to the limited direct research on this compound's specific mechanisms, this document also explores potential signaling pathways and experimental approaches based on the known actions of other tachykinins. This guide is intended to serve as a foundational resource for researchers and professionals in the field of metabolic disease and drug development, highlighting key areas for future investigation.

Introduction to this compound

This compound is a naturally occurring tachykinin peptide, distinguished by a unique C-terminal methionyl-methionine residue. Initial in vivo studies have revealed that this compound administration leads to a significant increase in both plasma glucose and insulin levels in rats, while having no discernible effect on glucagon secretion[1]. This dual effect on glucose and insulin suggests a complex interplay with the body's glucoregulatory mechanisms.

Quantitative Data on this compound's In Vivo Effects

The primary quantitative data available for this compound's effect on glucose metabolism comes from a study in rats. The intravenous injection of this compound resulted in dose-dependent changes in plasma glucose and insulin concentrations.

| Parameter | Treatment Group | Dose | Time Point | Mean Plasma Concentration (± SEM) | Fold Change vs. Control |

| Plasma Glucose | This compound | Graded Doses | 10 & 30 min | Data not specified in abstract | Significantly increased |

| Plasma Insulin | This compound | Graded Doses | 10 & 30 min | Data not specified in abstract | Significantly increased |

| Plasma Glucagon | This compound | Graded Doses | 10 & 30 min | Data not specified in abstract | No significant change |

Table 1: Summary of In Vivo Effects of this compound on Glucoregulatory Hormones in Rats.[1] Note: The cited abstract mentions "graded doses" and significant increases but does not provide specific quantitative values for plasma concentrations or the exact doses administered.

Proposed Mechanisms of Action

The precise mechanisms by which this compound exerts its effects on glucose metabolism have not been elucidated. However, based on its classification as a tachykinin, we can hypothesize potential pathways. Tachykinins mediate their effects through three main G-protein coupled receptor subtypes: Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3).

Impact on Insulin Secretion: A Hypothesized Signaling Pathway

The observed increase in plasma insulin following this compound administration strongly suggests a direct or indirect stimulatory effect on pancreatic β-cells. Tachykinin receptors are known to couple to Gq/11 or Gs proteins. Activation of these pathways in β-cells could lead to insulin secretion through the following hypothesized cascade:

Potential Effects on Peripheral Glucose Uptake

The observed hyperglycemia in the presence of elevated insulin suggests that this compound might also influence glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It is plausible that this compound could interfere with insulin-mediated glucose transporter 4 (GLUT4) translocation to the plasma membrane, leading to a state of insulin resistance. However, there is currently no experimental evidence to support this hypothesis.

Detailed Methodologies for Future Research

To elucidate the precise mechanisms of this compound's action, the following experimental protocols are recommended.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This protocol aims to determine the direct effect of this compound on insulin secretion from pancreatic islets.

Materials:

-

Collagenase P

-

Hank's Balanced Salt Solution (HBSS)

-

RPMI-1640 culture medium

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

This compound peptide

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Perifusion: Place a batch of size-matched islets into a perifusion chamber and perifuse with KRB buffer containing a basal glucose concentration.

-

Stimulation: Introduce KRB buffer containing various concentrations of this compound. A high glucose concentration should be used as a positive control.

-

Fraction Collection: Collect the perifusate at regular intervals.

-

Insulin Measurement: Quantify the insulin content in each fraction using an ELISA.

Glucose Uptake Assay in L6 Myotubes

This protocol is designed to investigate the direct effect of this compound on glucose uptake in a skeletal muscle cell line.

Materials:

-

L6 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound peptide

-

Insulin

-

Radiolabeled 2-deoxyglucose ([³H]-2-DG)

-

Scintillation cocktail

Procedure:

-

Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS and differentiate into myotubes by switching to DMEM with 2% FBS.

-

Serum Starvation: Serum-starve the differentiated myotubes to establish a basal state.

-

Treatment: Incubate the cells with KRH buffer containing this compound at various concentrations, both in the presence and absence of insulin.

-

Glucose Uptake: Add [³H]-2-DG to the wells for a defined period.

-

Lysis and Counting: Wash the cells to remove extracellular [³H]-2-DG, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

Conclusion and Future Directions

The current body of evidence indicates that this compound influences glucose metabolism by stimulating insulin secretion and elevating plasma glucose levels. However, the underlying molecular mechanisms remain largely unknown. Future research should prioritize:

-

Receptor Identification: Determining which tachykinin receptor subtype(s) this compound interacts with to mediate its effects on pancreatic β-cells.

-

Signaling Pathway Elucidation: Investigating the specific intracellular signaling cascades activated by this compound in β-cells, including the roles of key second messengers like Ca²⁺ and cAMP.

-

Peripheral Tissue Effects: Assessing the direct impact of this compound on glucose uptake and insulin signaling in skeletal muscle and adipose tissue.

-

In Vivo Dose-Response Studies: Conducting detailed dose-response studies to quantify the effects of this compound on glucose and insulin dynamics.

A thorough understanding of this compound's mechanism of action will be crucial in evaluating its potential as a therapeutic target for metabolic disorders. The experimental frameworks provided in this guide offer a roadmap for future investigations into this intriguing and understudied peptide.

References

The Structure-Activity Relationship of Hylambatin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin, a decapeptide originally isolated from the skin of the African frog Hylambates maculatus, is a member of the tachykinin family of neuropeptides. Tachykinins are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity.[1] They exert their effects by interacting with G protein-coupled receptors (GPCRs), primarily the neurokinin receptors NK₁, NK₂, and NK₃.[2] The unique structural features of this compound, particularly its N-terminal sequence, suggest the potential for selective interactions with these receptors, making it and its synthetic analogs promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. Due to the limited availability of specific quantitative SAR data for a broad series of this compound analogs in publicly accessible literature, this document will focus on the foundational principles of tachykinin SAR, the key structural determinants for receptor affinity and functional activity, and the established experimental protocols for their evaluation. This guide is intended to serve as a framework for researchers engaged in the design and synthesis of novel this compound-based compounds with tailored pharmacological profiles.

Core Principles of Tachykinin Structure-Activity Relationship

The biological activity of tachykinins is dictated by specific amino acid residues and their positions within the peptide sequence. The C-terminal region is generally considered the "message" domain, responsible for receptor activation, while the N-terminal region is the "address" domain, contributing to receptor selectivity.

Key structural features influencing the activity of tachykinin analogs include:

-

C-Terminal Amidation: The C-terminal amide is essential for biological activity. Deamidation significantly reduces or abolishes the peptide's ability to activate neurokinin receptors.

-

Amino Acid Substitutions: Replacing specific amino acids can dramatically alter receptor affinity and selectivity. For instance, modifications at positions 8 and 11 of Substance P (SP), a well-studied tachykinin, have been shown to enhance selectivity for the NK₁ receptor.[3]

-

Conformational Constraints: Introducing conformational rigidity through cyclization or the incorporation of unnatural amino acids can lead to analogs with increased potency and receptor selectivity.[4]

Data Presentation: A Template for this compound Analog SAR

While specific data for this compound analogs is scarce, the following tables provide a structured template for summarizing quantitative data from future SAR studies.

Table 1: Receptor Binding Affinities of this compound Analogs

| Analog | Modification | NK₁ Receptor Kᵢ (nM) | NK₂ Receptor Kᵢ (nM) | NK₃ Receptor Kᵢ (nM) |

| This compound | Parent Peptide | Data not available | Data not available | Data not available |

| Analog 1 | [Substitution] | |||

| Analog 2 | [Cyclization] | |||

| Analog 3 | [N-terminal mod] |

Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potencies of this compound Analogs

| Analog | Modification | NK₁ Receptor EC₅₀ (nM) | NK₂ Receptor EC₅₀ (nM) | NK₃ Receptor EC₅₀ (nM) |

| This compound | Parent Peptide | Data not available | Data not available | Data not available |

| Analog 1 | [Substitution] | |||

| Analog 2 | [Cyclization] | |||

| Analog 3 | [N-terminal mod] |

EC₅₀ values represent the half-maximal effective concentration, a measure of the potency of a compound in inducing a functional response. Lower values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments essential for elucidating the SAR of this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of this compound analogs for neurokinin receptors. These assays typically involve a competitive binding format where the unlabeled analog competes with a radiolabeled ligand for binding to receptors expressed in cell membranes.

Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the target neurokinin receptor (NK₁, NK₂, or NK₃) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and protease inhibitors to maintain receptor integrity.

-

Incubation: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK₁ receptors) is incubated with the cell membranes and a range of concentrations of the unlabeled this compound analog.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the analog, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays measure the biological response elicited by the binding of a this compound analog to its receptor. Since neurokinin receptors are coupled to Gq proteins, their activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Protocol for Calcium Mobilization Assay:

-

Cell Culture: Cells stably or transiently expressing the target neurokinin receptor are cultured in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the this compound analog.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve. Non-linear regression is then used to determine the EC₅₀ value of the analog.

Mandatory Visualizations

Signaling Pathways

The activation of neurokinin receptors by this compound or its analogs initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Workflow

The evaluation of this compound analogs follows a systematic workflow, from initial design and synthesis to comprehensive pharmacological characterization.

Caption: Workflow for this compound Analog SAR.

Conclusion

The study of the structure-activity relationship of this compound and its analogs holds significant potential for the development of novel therapeutics targeting tachykinin receptors. While comprehensive quantitative data for this compound analogs is not yet widely available, the principles of tachykinin SAR and the established experimental protocols outlined in this guide provide a solid foundation for future research. By systematically modifying the this compound scaffold and evaluating the resulting analogs in robust binding and functional assays, researchers can identify key structural determinants for receptor affinity and selectivity, ultimately leading to the discovery of potent and selective drug candidates.

References

- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of tachykinins with their receptors studied with cyclic analogues of substance P and neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hylambatin Solid-Phase Peptide Synthesis: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hylambatin, a dodecapeptide amide with the sequence Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2, is a member of the tachykinin family of neuropeptides, originally isolated from the skin of the African frog, Hylambates maculatus. Tachykinins are known to exhibit a range of biological activities, and this compound, in particular, has been observed to influence insulin and glucose levels, making it a peptide of interest in metabolic research. This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, along with methodologies for its purification and characterization.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient method for the stepwise assembly of amino acids on a solid support. The Fmoc/tBu (tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. This protocol is designed to guide researchers through the successful synthesis, purification, and analysis of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below, with recommended specifications.

| Category | Item | Specification | Purpose |

| Resin | Rink Amide AM Resin | 100-200 mesh, ~0.5-0.8 mmol/g substitution | Solid support for C-terminal amide |

| Amino Acids | Fmoc-Asp(OtBu)-OH | Standard protecting group | Aspartic Acid building block |

| Fmoc-Pro-OH | - | Proline building block | |

| Fmoc-Arg(Pbf)-OH | Pbf protecting group | Arginine building block | |

| Fmoc-Phe-OH | - | Phenylalanine building block | |

| Fmoc-Tyr(tBu)-OH | tBu protecting group | Tyrosine building block | |

| Fmoc-Gly-OH | - | Glycine building block | |

| Fmoc-Met-OH or Fmoc-Met(O)-OH | Standard or sulfoxide-protected | Methionine building block | |

| Coupling Reagents | HBTU/HCTU | - | Activating agent for coupling |

| DIPEA (DIPEA) | - | Base for activation | |

| Deprotection Reagent | Piperidine | Anhydrous | Fmoc removal |

| Solvents | DMF | Peptide synthesis grade | Main solvent for washing and reactions |

| DCM | Anhydrous | Resin washing and swelling | |

| Diethyl ether | Anhydrous, cold | Peptide precipitation | |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger | |

| Water | Deionized | Scavenger | |

| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger for Met | |

| Purification | Acetonitrile (ACN) | HPLC grade | Mobile phase for HPLC |

| Water | HPLC grade | Mobile phase for HPLC | |

| Trifluoroacetic acid (TFA) | HPLC grade | Ion-pairing agent for HPLC | |

| Analysis | - | - | Mass spectrometer, HPLC system |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol scale synthesis.

1. Resin Swelling:

-

Place Rink Amide AM resin (0.1 mmol) in a reaction vessel.

-

Add DMF to swell the resin for at least 1 hour.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times).

4. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction: Met, Met, Gly, Tyr(tBu), Phe, Arg(Pbf), Asp(OtBu), Pro, Asp(OtBu), Pro, Pro, Asp(OtBu).

-

Note on Methionine: The C-terminal double methionine can be susceptible to oxidation. To mitigate this, consider using Fmoc-Met(O)-OH, the sulfoxide-protected form, which can be reduced back to methionine after cleavage. Alternatively, minimize exposure to air and use scavengers during cleavage.

SPPS Workflow Diagram

II. Cleavage and Deprotection

-

After the final coupling, wash the resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

III. Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

-

Purify using a preparative C18 RP-HPLC column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) is typically effective for peptide purification.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

2. Analysis:

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to match the theoretical molecular weight of this compound.

Quantitative Data

The following table summarizes expected outcomes based on standard Fmoc-SPPS of a dodecapeptide. Actual results may vary depending on the efficiency of each coupling and purification step.

| Parameter | Expected Value | Notes |

| Crude Peptide Yield | 60-80% | Based on the initial resin loading. |

| Purity of Crude Peptide | 40-70% | Varies with synthesis efficiency. |

| Purified Peptide Yield | 15-30% | After RP-HPLC purification. |

| Final Purity | >95% | As determined by analytical HPLC. |

| Theoretical Mass (Monoisotopic) | 1419.63 Da | C₅₉H₈₁N₁₅O₁₉S₂ |

| Observed Mass | [M+H]⁺ ≈ 1420.64 Da | To be confirmed by mass spectrometry. |

Biological Activity and Signaling Pathway

This compound is a tachykinin peptide. Tachykinins exert their effects by binding to G-protein coupled receptors (GPCRs), specifically the neurokinin (NK) receptors: NK1, NK2, and NK3. While the specific receptor preference for this compound is not definitively established, tachykinins are known to modulate insulin secretion. The binding of a tachykinin to its receptor on pancreatic β-cells is proposed to initiate a signaling cascade involving the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a key trigger for the exocytosis of insulin-containing granules, resulting in insulin secretion.

This compound Signaling Pathway Diagram

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis. By following the outlined protocols for synthesis, cleavage, and purification, researchers can obtain high-purity this compound for use in further biological and pharmacological studies. The provided information on its potential signaling pathway offers a basis for investigating its mechanism of action in regulating insulin secretion and glucose metabolism.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Hylambatin

Abstract

This application note provides a detailed protocol for the purification of the synthetic dodecapeptide Hylambatin (Sequence: Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2) using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and requiring a robust method to achieve high purity of the target peptide for subsequent in vitro and in vivo studies. The protocol covers all stages from the initial analysis of the crude synthetic peptide to the final lyophilization of the purified product.

Introduction

This compound is a tachykinin-like peptide originally isolated from the skin of the African frog, Hylambates maculatus. It is characterized by the C-terminal sequence -Met-Met-NH2.[1] Synthetic peptides like this compound are produced via solid-phase peptide synthesis (SPPS), which, despite its efficiency, generates a crude product containing the desired peptide along with various impurities.[2] These impurities can include deletion sequences, truncated peptides, and incompletely deprotected peptides, which must be removed to ensure the biological activity and safety of the final product.[3]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard technique for the purification of synthetic peptides. This method separates the target peptide from impurities based on differences in hydrophobicity. The use of a C18 stationary phase in conjunction with a mobile phase gradient of increasing organic solvent concentration (typically acetonitrile) and an ion-pairing agent like trifluoroacetic acid (TFA) allows for high-resolution separation. This document outlines a comprehensive and optimized protocol for the purification of synthetic this compound.

Experimental Protocol

This protocol is divided into five main stages: initial quality control of the crude peptide, preparative HPLC purification, analysis of collected fractions, pooling of pure fractions, and lyophilization.

Materials and Apparatus

Materials:

-

Crude synthetic this compound (lyophilized powder)

-

Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

HPLC-grade water for sample dissolution

Apparatus:

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with UV detector and fraction collector

-

Analytical C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)

-

Preparative C18 RP-HPLC column (e.g., 21.2 x 250 mm, 10 µm particle size, 100 Å pore size)

-

Vortex mixer

-

Sonicator

-

pH meter

-

Lyophilizer (freeze-dryer)

-

Glass vials for fraction collection and final product

Stage 1: Crude Peptide Analysis

Before proceeding to large-scale purification, it is crucial to analyze the crude synthetic peptide to determine the retention time of the target peptide and the impurity profile.

-

Sample Preparation: Dissolve a small amount of crude this compound powder (approx. 1 mg/mL) in Mobile Phase A. Vortex and sonicate briefly to ensure complete dissolution.

-

Analytical HPLC Setup:

-

Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 214 nm and 280 nm.

-

-

Injection and Gradient:

-

Inject 10-20 µL of the dissolved crude peptide.

-

Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

-

Data Analysis: Identify the main peak corresponding to this compound. Note its retention time and the percentage of the peak area relative to the total area of all peaks. This information will be used to develop the preparative HPLC gradient.

Stage 2: Preparative HPLC Purification

-

Sample Preparation: Dissolve the bulk of the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the capacity of the preparative column, but a starting point of 50-100 mg/mL is common. Ensure the sample is fully dissolved and filtered (0.45 µm filter) before injection to prevent column blockage.

-

Preparative HPLC Setup:

-

Equilibrate the preparative C18 column with the starting conditions of the optimized gradient.

-

Set the flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Set the UV detection wavelength to 214 nm.

-

-

Injection and Focused Gradient:

-

Based on the analytical run, create a focused gradient for the preparative run. For example, if the target peptide eluted at 35% Mobile Phase B in the analytical run, a suitable preparative gradient might be 25-45% Mobile Phase B over 40 minutes. This shallower gradient improves resolution.

-

Inject the dissolved crude peptide onto the column.

-

-

Fraction Collection: Set the fraction collector to collect fractions (e.g., 5-10 mL per tube) across the elution profile of the target peptide peak.

Stage 3: Fraction Analysis

-

Purity Check: Analyze a small aliquot (10-20 µL) from each collected fraction using the analytical HPLC method described in Stage 1.

-

Evaluation: Determine the purity of each fraction by integrating the peak area of this compound. Fractions with a purity of ≥98% are typically considered high-purity.

Stage 4: Pooling and Lyophilization

-

Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

-

Solvent Removal: If the volume of the pooled fractions is large, the acetonitrile can be removed using a rotary evaporator. This reduces the lyophilization time.

-

Lyophilization: Freeze the pooled solution at -80°C until completely solid. Lyophilize the frozen sample for 48-72 hours or until a dry, fluffy white powder is obtained. This process removes the water and residual TFA.

-

Final QC: Perform a final analytical HPLC run on the lyophilized product to confirm its purity and identity.

Data Presentation

The following table summarizes the expected results from the purification of a typical batch of synthetic this compound.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish powder | White, fluffy powder |

| Purity (by HPLC at 214 nm) | 65-75% | >98% |

| Analytical Retention Time | ~15.2 minutes | ~15.2 minutes |

| Overall Yield | N/A | 20-30% |

| Mass Spectrometry (ESI-MS) | Target mass observed along with impurities | Target mass [M+H]⁺ confirmed |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the HPLC purification process for synthetic this compound.

Caption: Workflow for the purification of synthetic this compound.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the purification of synthetic this compound using RP-HPLC. By following these steps, researchers can consistently obtain a highly pure peptide product, which is essential for accurate and reproducible results in subsequent biological assays. The use of an initial analytical run to optimize the preparative method is a critical step that enhances separation efficiency and maximizes the yield of the final purified product.

References

Application Note: Quantitative Analysis of Hylambatin Fragments by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a tachykinin peptide originally isolated from the skin of the African frog, Hylambates maculatus. As a member of the tachykinin family, it is characterized by a conserved C-terminal sequence and plays a role in a variety of physiological processes. The amino acid sequence of this compound is Asp-Pro-Pro-Asp-Pro-Asp-Arg-Phe-Tyr-Gly-Met-Met-NH2. Due to its potential biological activities, there is growing interest in the accurate and sensitive quantification of this compound and its fragments in biological matrices. This application note provides a detailed protocol for the analysis of this compound fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for peptide quantification.[1][2]

Experimental Protocols

This protocol is adapted from established methods for the analysis of other tachykinin peptides, such as Substance P.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Loading: Acidify the sample (e.g., plasma, tissue homogenate) with formic acid to a final concentration of 0.1% and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

-

Elution: Elute the this compound fragments with 1 mL of 80% acetonitrile in 0.1% formic acid.

-

Drying: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-60% B (linear gradient)

-

15-16 min: 60-95% B (linear gradient)

-

16-18 min: 95% B (hold)

-

18-18.1 min: 95-5% B (linear gradient)

-

18.1-25 min: 5% B (re-equilibration)

-

-

Injection Volume: 10 µL.

Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

Data Presentation

Predicted this compound Fragments for MRM Analysis

The following table lists the theoretical monoisotopic m/z values for the precursor ion ([M+2H]²⁺) and major predicted fragment ions (b and y ions) of this compound. These transitions can be used to build an MRM method for targeted quantification.

| Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) | Collision Energy (eV) |

| 749.85 | y1 | 150.05 | 15 |

| 749.85 | y2 | 281.09 | 20 |

| 749.85 | y3 | 412.13 | 25 |

| 749.85 | y4 | 575.20 | 25 |

| 749.85 | y5 | 722.27 | 30 |

| 749.85 | b2 | 213.10 | 15 |

| 749.85 | b3 | 310.15 | 20 |

| 749.85 | b4 | 425.18 | 25 |

| 749.85 | b5 | 522.23 | 25 |

| 749.85 | b6 | 637.26 | 30 |

Representative Quantitative Data

The following table presents a representative quantitative analysis of two this compound fragments (y3 and b4) in spiked plasma samples. This data is for illustrative purposes to demonstrate the expected performance of the method.

| Sample ID | Spiked Concentration (ng/mL) | y3 Fragment Area | b4 Fragment Area | Calculated Concentration (ng/mL) | Accuracy (%) |

| Blank | 0 | 0 | 0 | N/D | - |

| Cal 1 | 0.1 | 1,523 | 1,289 | 0.09 | 90 |

| Cal 2 | 0.5 | 7,891 | 6,543 | 0.52 | 104 |

| Cal 3 | 1 | 15,678 | 13,012 | 1.05 | 105 |

| Cal 4 | 5 | 79,345 | 66,123 | 4.95 | 99 |

| Cal 5 | 10 | 158,987 | 132,456 | 10.12 | 101.2 |

| QC Low | 0.3 | 4,654 | 3,876 | 0.28 | 93.3 |

| QC Mid | 3 | 47,890 | 39,876 | 3.05 | 101.7 |

| QC High | 8 | 127,567 | 106,345 | 8.15 | 101.9 |

N/D: Not Detected

Mandatory Visualization

Caption: Experimental workflow for this compound analysis.

Caption: Proposed this compound signaling pathway.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 3. sciex.com [sciex.com]

- 4. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols: In Vitro Bioassay for Hylambatin Activity on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hylambatin is a dodecapeptide belonging to the tachykinin family of peptides, originally isolated from the skin of the African frog, Hylambates maculatus.[1] Tachykinins are known for their potent effects on smooth muscle tissue, inducing rapid contractions.[2] This application note provides a detailed protocol for an in vitro bioassay to characterize the contractile activity of this compound on smooth muscle, using the guinea pig ileum as a model system. The guinea pig ileum is a well-established and sensitive preparation for studying the effects of tachykinins and other spasmogenic agents.[1]

The mechanism of action of tachykinins involves their interaction with specific G protein-coupled receptors (GPCRs), namely NK1, NK2, and NK3 receptors.[3][4] Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, initiating the cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.

This document outlines the necessary materials, step-by-step experimental procedures, and data analysis methods to quantify the activity of this compound and related peptides.

Data Presentation

| Peptide | Receptor Selectivity | EC50 (nM) on Guinea Pig Ileum (Circular Muscle) |

| Substance P | NK1 | 40 - 200 |

| Neurokinin A (NKA) | NK2 | 40 - 200 |

| [MePhe7]-Neurokinin B | NK3 | 40 - 200 |

| This compound | Tachykinin-like | Activity demonstrated, specific EC50 not cited |

Note: The EC50 values for the selective agonists were in a similar range in the cited study on circular muscle. Potency can vary depending on the specific preparation (longitudinal vs. circular muscle) and experimental conditions.

Experimental Protocols

This section details the methodology for the isolated organ bath bioassay to assess the contractile effect of this compound on guinea pig ileum.

Materials and Reagents

-

Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)

-

Gases: Carbogen (95% O2, 5% CO2)

-

Test Compound: this compound (synthetic peptide)

-

Reference Compound: Substance P or Acetylcholine

-

Equipment:

-

Isolated organ bath system with thermostatic control (37°C)

-

Isometric force transducer

-

Data acquisition system and software

-

Dissection tools (scissors, forceps)

-

Syringes and needles

-

Experimental Workflow

Caption: Experimental workflow for the in vitro bioassay of this compound.

Detailed Procedure

-

Tissue Preparation:

-

Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.

-

Immediately perform a laparotomy and isolate the terminal portion of the ileum.

-

Place the isolated ileum in a petri dish containing Krebs-Henseleit solution and gently flush the lumen to remove any contents.